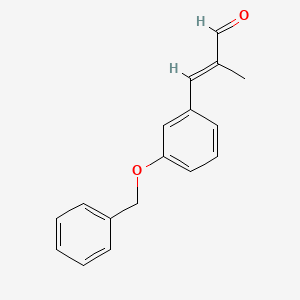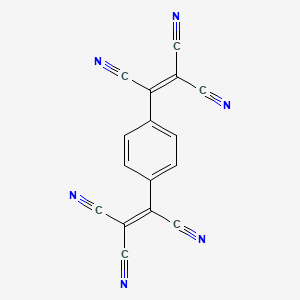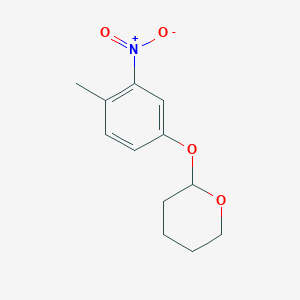
2-(4-Methyl-3-nitrophenoxy)oxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methyl-3-nitrophenoxy)oxane is an organic compound with the molecular formula C12H15NO4 It is characterized by the presence of a six-membered oxane ring substituted with a 4-methyl-3-nitrophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methyl-3-nitrophenoxy)oxane typically involves the reaction of 4-methyl-3-nitrophenol with an appropriate oxane derivative under controlled conditions. One common method is the nucleophilic substitution reaction where 4-methyl-3-nitrophenol reacts with an oxirane compound in the presence of a base to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and distillation to isolate the compound .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methyl-3-nitrophenoxy)oxane undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenoxy group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups onto the phenoxy ring .
Scientific Research Applications
2-(4-Methyl-3-nitrophenoxy)oxane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Methyl-3-nitrophenoxy)oxane involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The phenoxy group can participate in various biochemical reactions, influencing the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
Tetrahydropyran: A six-membered ring compound with similar structural features but lacking the nitro and phenoxy groups.
2-[(4-Nitrophenoxy)methyl]oxirane: A related compound with a similar phenoxy group but different ring structure.
Uniqueness
2-(4-Methyl-3-nitrophenoxy)oxane is unique due to the presence of both the nitro and methyl groups on the phenoxy ring, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications and distinguishes it from other similar compounds .
Properties
CAS No. |
119139-18-3 |
|---|---|
Molecular Formula |
C12H15NO4 |
Molecular Weight |
237.25 g/mol |
IUPAC Name |
2-(4-methyl-3-nitrophenoxy)oxane |
InChI |
InChI=1S/C12H15NO4/c1-9-5-6-10(8-11(9)13(14)15)17-12-4-2-3-7-16-12/h5-6,8,12H,2-4,7H2,1H3 |
InChI Key |
WQZUWDIDWUDELK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OC2CCCCO2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









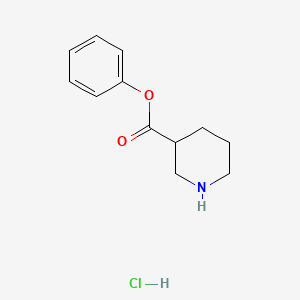
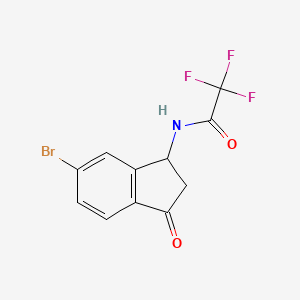
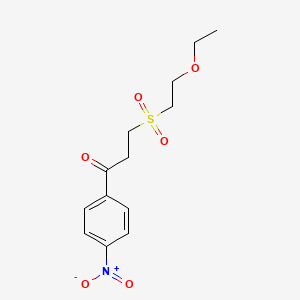
![2,2'-[(2,4,6-Trimethyl-1,3-phenylene)bis(methyleneazanediyl)]di(ethan-1-ol)](/img/structure/B14284885.png)

